3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with dimethylphenyl and methylphenyl groups, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Formation of Propanoic Acid Moiety: The propanoic acid group can be introduced via a Grignard reaction followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
Uniqueness
3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C22H23NO2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H23NO2/c1-15-4-7-18(8-5-15)21-12-10-19(11-13-22(24)25)23(21)20-9-6-16(2)17(3)14-20/h4-10,12,14H,11,13H2,1-3H3,(H,24,25) |
InChI Key |
WSYCGTIKEVOFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC(=C(C=C3)C)C)CCC(=O)O |
Origin of Product |
United States |
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